molecular formula C9H15N3 B2613716 Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine CAS No. 1152549-08-0

Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine

Cat. No.: B2613716
CAS No.: 1152549-08-0
M. Wt: 165.24
InChI Key: OWYCPUFNFNEFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine is an organic compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol It is characterized by a cyclobutyl group attached to a pyrazole ring, which is further substituted with a methyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclobutyl halide reacts with the pyrazole derivative.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl(1H-pyrazol-4-YL)methanamine
  • Cyclobutyl(1-methyl-1H-pyrazol-3-YL)methanamine
  • Cyclobutyl(1-methyl-1H-pyrazol-5-YL)methanamine

Uniqueness

Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine is unique due to the specific position of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets, leading to distinct pharmacological profiles .

Biological Activity

Cyclobutyl(1-methyl-1H-pyrazol-4-yl)methanamine is an organic compound notable for its unique structural features, which include a cyclobutyl group and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9_{9}H12_{12}N4_{4}
  • Molecular Weight : 168.20 g/mol
  • Structural Features :
    • Cyclobutyl group
    • 1-methyl-1H-pyrazol-4-yl moiety
    • Methanamine functional group

The presence of the pyrazole and cyclobutyl moieties suggests potential interactions with various biological targets, making it a candidate for pharmacological studies aimed at discovering new therapeutic agents .

Pharmacological Potential

This compound exhibits a range of biological activities, which may include:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : It has been suggested that the compound may interact with specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects .

Understanding the mechanism of action is critical for elucidating the pharmacological profile of this compound. Potential mechanisms include:

  • Binding to Receptors : The compound may bind to certain receptors, altering their signaling pathways.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in tumor growth, leading to reduced proliferation rates in cancer cells .

Case Studies and Research Findings

Recent studies have investigated the biological activity of this compound in various contexts:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionModulates activity of specific enzymes
Cell Cycle ArrestAffects mitotic progression
AntioxidantEnhances cellular antioxidant defenses

Detailed Findings

  • Anticancer Studies :
    • In vitro tests demonstrated that this compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.
    • The compound was shown to cause cell cycle arrest at the G2/M phase, suggesting a mechanism that disrupts normal cell division .
  • Enzyme Interaction Studies :
    • Research indicates that this compound may inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth rates.
    • The structure–activity relationship (SAR) studies revealed that modifications to the pyrazole ring could enhance potency against specific targets .
  • Cellular Effects :
    • The compound has been shown to influence gene expression related to survival pathways in cancer cells, suggesting a multifaceted approach to its biological activity .

Properties

IUPAC Name

cyclobutyl-(1-methylpyrazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-6-8(5-11-12)9(10)7-3-2-4-7/h5-7,9H,2-4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYCPUFNFNEFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.